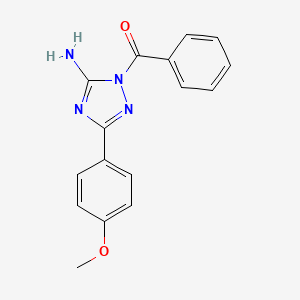
N-cyclooctyl-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-1-propyl-4-piperidinamine, also known as CPP-109, is a synthetic compound that has gained significant attention in recent years due to its potential use as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CHAP), which has been shown to have anti-addictive properties. In
作用機序
N-cyclooctyl-1-propyl-4-piperidinamine works by inhibiting the enzyme, HDAC, which is involved in the regulation of gene expression. HDAC is responsible for removing acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the acetylation of histones, which leads to changes in gene expression. In particular, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Biochemical and Physiological Effects
N-cyclooctyl-1-propyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to reduce cocaine self-administration and cocaine-seeking behavior. The compound has also been shown to reduce alcohol consumption in rats and to decrease the severity of alcohol withdrawal symptoms. In addition, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to increase the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
実験室実験の利点と制限
One advantage of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, the compound is relatively easy to synthesize and is readily available. However, one limitation of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of future directions for research on N-cyclooctyl-1-propyl-4-piperidinamine. One area of interest is the use of the compound in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective HDAC inhibitors, which could lead to the development of more effective treatments for addiction and other neurological disorders. Finally, future research could focus on the safety and efficacy of N-cyclooctyl-1-propyl-4-piperidinamine in humans, which could lead to the development of a new treatment for addiction.
合成法
N-cyclooctyl-1-propyl-4-piperidinamine is synthesized through a multistep process that involves the reaction of CHAP with various reagents. The first step involves the conversion of CHAP to its corresponding chloride salt, which is then reacted with cyclooctylmagnesium bromide to form the corresponding tertiary alcohol. The alcohol is then treated with propyl iodide to form the corresponding propyl ether, which is subsequently reduced with lithium aluminum hydride to yield N-cyclooctyl-1-propyl-4-piperidinamine.
科学的研究の応用
N-cyclooctyl-1-propyl-4-piperidinamine has been extensively studied for its potential use as a treatment for addiction, particularly cocaine and alcohol addiction. The compound works by inhibiting the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
特性
IUPAC Name |
N-cyclooctyl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAGOLEVWFWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-propylpiperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)
![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)


![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)
![N-cyclohexyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690919.png)
![4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)
![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)